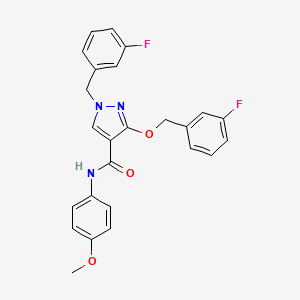

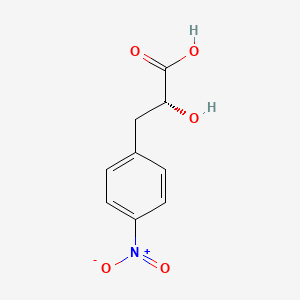

![molecular formula C21H24N4O4S B2987076 ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 886888-77-3](/img/structure/B2987076.png)

ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known as E7820, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It was first synthesized in 2006 by Eisai Co., Ltd. and has since been the subject of numerous scientific studies.

科学的研究の応用

Synthesis and Spectral Analysis

The research includes the synthesis of novel compounds, where the base molecule has been utilized as a precursor or part of complex synthetic pathways to create new chemical entities. For example, Khalid et al. (2016) synthesized N-substituted derivatives of specific compounds through a series of steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, showcasing the molecule's utility in creating biologically active compounds with moderate to high antibacterial activity (Khalid et al., 2016).

Biological and Pharmacological Screening

The molecule serves as a scaffold for the development of compounds with significant biological activities. Research efforts have been directed towards evaluating these synthesized compounds for various biological activities, including antimicrobial, anti-inflammatory, anticancer, and antituberculosis effects. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Antimicrobial Activity

Novel heterocyclic compounds containing the molecule have been synthesized and evaluated for their antimicrobial efficacy. Azab et al. (2013) reported the synthesis of new heterocyclic compounds with a sulfonamido moiety, exhibiting potent and selective activities against Helicobacter pylori, indicating the compound's potential as a novel anti-H. pylori agent (Azab et al., 2013).

Anticancer and Antituberculosis Potential

Compounds derived from the base molecule have been investigated for their potential in treating cancer and tuberculosis. Lv et al. (2017) highlighted the synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, presenting a scaffold for further SAR studies and potential application in tuberculosis treatment (Lv et al., 2017).

作用機序

Target of Action

The compound, also known as ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse, depending on the specific biological activity it exhibits.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets would depend on the particular biological activity it exhibits.

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological activity of the compound. For instance, if the compound exhibits antibacterial activity, it might interfere with bacterial cell wall synthesis or protein synthesis. If it exhibits antitumor activity, it might interfere with cell division or DNA replication . The downstream effects would also depend on the specific biological activity and could include cell death, inhibition of growth, or modulation of immune response.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially enhancing the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound exhibits antibacterial activity, the result might be bacterial cell death. If it exhibits antitumor activity, the result might be inhibition of tumor cell growth .

特性

IUPAC Name |

ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-2-29-21(26)22-16-7-9-17(10-8-16)30(27,28)25-13-11-15(12-14-25)20-23-18-5-3-4-6-19(18)24-20/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVQGTFYENELQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)

![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)